molecular formula C31H39FN4O7 B12418000 Rupintrivir-d4

Rupintrivir-d4

Cat. No.: B12418000
M. Wt: 602.7 g/mol
InChI Key: CAYJBRBGZBCZKO-FMUMRBLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rupintrivir-d4 is a deuterated analog of Rupintrivir, a peptidomimetic antiviral drug. Rupintrivir acts as a 3C and 3CL protease inhibitor and was initially developed for the treatment of rhinoviruses. It has also been investigated for its potential to treat other viral diseases, including those caused by picornaviruses, norovirus, and coronaviruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rupintrivir involves multiple steps, starting with the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The key fragment, ketomethylene dipeptide isostere, is constructed using the valine derivative and phenylpropionic acid derivative. This is followed by coupling with a lactam derivative and an isoxazole acid chloride to yield Rupintrivir .

Industrial Production Methods

Industrial production methods for Rupintrivir-d4 would likely follow similar synthetic routes as Rupintrivir, with the incorporation of deuterium at specific positions to enhance its metabolic stability and pharmacokinetic properties. The exact industrial methods may vary based on the scale of production and specific requirements.

Chemical Reactions Analysis

Types of Reactions

Rupintrivir-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Rupintrivir-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Rupintrivir-d4 exerts its effects by inhibiting the 3C protease (3CP) enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms .

Comparison with Similar Compounds

Similar Compounds

    Lopinavir: Another protease inhibitor used in the treatment of viral infections.

    Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.

    Remdesivir: A nucleoside analog that targets virus replication.

Uniqueness

Rupintrivir-d4 is unique due to its specific inhibition of the 3C protease enzyme, making it particularly effective against rhinoviruses and other viruses that encode 3C or 3C-like protease. Its deuterated form enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in antiviral research .

Properties

Molecular Formula

C31H39FN4O7

Molecular Weight

602.7 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-5-[[4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i4D3,14D

InChI Key

CAYJBRBGZBCZKO-FMUMRBLNSA-N

Isomeric SMILES

[2H]C1=C(ON=C1C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Origin of Product

United States

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